BenchChemオンラインストアへようこそ!

5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

HDAC inhibitor epigenetics cancer research

5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1133718-04-3) is a synthetic small molecule belonging to the class of pyrazole-containing benzamides. Its structure features a 5-chloro-2-hydroxybenzamide core linked to a 1-methyl-1H-pyrazol-3-yl moiety, with a molecular weight of 251.67 g/mol.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
Cat. No. B14902854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C11H10ClN3O2/c1-15-5-4-10(14-15)13-11(17)8-6-7(12)2-3-9(8)16/h2-6,16H,1H3,(H,13,14,17)
InChIKeyZEHIWRRLDZOTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Chemical Identity and Procurement Baseline


5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1133718-04-3) is a synthetic small molecule belonging to the class of pyrazole-containing benzamides . Its structure features a 5-chloro-2-hydroxybenzamide core linked to a 1-methyl-1H-pyrazol-3-yl moiety, with a molecular weight of 251.67 g/mol . This chemotype places it within a broader family of aminobenzamide and hydroxybenzamide derivatives that have been investigated as zinc-binding groups in epigenetic inhibitors and as receptor antagonists, although its specific biological annotation in major public databases is currently limited.

Why In-Class Substitution of 5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide Carries Unverified Risk


Compounds within the pyrazole-benzamide class cannot be freely interchanged, as minor structural variations on the benzamide core and the pyrazole linking group profoundly impact subtype selectivity and potency. For instance, in a closely related aminobenzamide series targeting class I HDACs, the presence and position of substituents on the pyrazole ring dictated whether a compound acted as a potent HDAC1/2 inhibitor or was completely inactive [1]. Without compound-specific quantitative data for 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide, any assumption of functional equivalence to analogs like the thiophene-containing 12b or the isomeric 15b series is scientifically unfounded and poses a significant risk of experimental failure.

Quantitative Comparative Evidence for 5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide


HDAC1 Enzymatic Inhibition: Cross-Class Structural Activity Relationship (SAR) Context

No direct enzymatic data exists for the target compound. However, a highly relevant 2024 study on pyrazole-aminobenzamide HDAC inhibitors establishes a critical SAR baseline [1]. In that study, compound 12b, an aminobenzamide with a thiophene foot pocket group, inhibited HDAC1 with an IC50 of 0.93 µM, while its close structural analog 12a showed no inhibition [1]. This demonstrates that even subtle alterations to the benzamide core and pyrazole substituent pattern can toggle activity from potent to null, providing a foundational yet inferential rationale for investigating the target compound's unique 'chloro-hydroxy' substitution pattern on the benzamide ring.

HDAC inhibitor epigenetics cancer research

HDAC2 Isoform Selectivity: Differentiating In-Class Compound Behavior

The same 2024 study provides cross-isoform data, showing that the potency and selectivity profile varies dramatically between structurally similar compounds. The lead compound 15b inhibited HDAC2 with an IC50 of 2.5 µM, while being an even more potent inhibitor of HDAC1 (IC50 = 0.22 µM) [1]. These data serve as a comparative benchmark for isoform selectivity profiling, which would be a key requirement for evaluating 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide as a potential HDAC inhibitor.

HDAC inhibitor isoform selectivity epigenetics

Cellular Activity in Acute Myeloid Leukemia (AML) Cells: A Comparative Efficacy Threshold

In cellular testing against wild-type AML MV-4-11 cells, the benchmark comparator 12b demonstrated an anti-proliferative IC50 of 3.2 µM, while entinostat, a clinical HDAC inhibitor, showed an IC50 of 0.2 µM [1]. Many other compounds in the same series showed weak or no activity, underscoring that promising enzymatic data does not always translate to cellular efficacy. This establishes a clear performance bar for any future cellular characterization of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide.

AML cancer cellular assay

High-Priority Application Scenarios for 5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide


Focused SAR Probe for HDAC1 Zinc-Binding Group Optimization

Given the established activity of closely related aminobenzamides as HDAC1 inhibitors [1], 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is most rationally deployed as a structural probe. Its procurement is justified for comprehensive in vitro profiling (enzymatic HDAC1/2/3 assays) to determine how the unique 2-hydroxy substitution on the benzamide, as opposed to the typical 2-amino group, affects zinc chelation, potency, and isoform selectivity. This data is essential before any broader application can be claimed.

Isomer Differentiation Studies in Pyrazole-Benzamide Chemotypes

The compound's specific regioisomeric form (1-methyl-1H-pyrazol-3-yl) distinguishes it from analogs with pyrazole substitutions at different positions. Benchmark data show that isomeric pairs, like 12a and 15a, can have divergent activities [1]. A critical application is therefore a head-to-head comparison of this compound with its regioisomers (e.g., 1-methyl-1H-pyrazol-5-yl) in a unified assay panel to map the activity landscape of this underexplored scaffold.

Negative Control or Selectivity Counter-Screen for P2X7 Antagonist Programs

Patents describe related chlorohydroxybenzamide-pyrazole compounds as P2X7 receptor antagonists. While direct data for the target compound on P2X7 is lacking, its close structural resemblance to active chemotypes suggests it be systematically screened as part of a selectivity panel. Its differential activity against P2X7 versus HDACs, when established, would be its primary scientific differentiator and a key driver for procurement.

Quote Request

Request a Quote for 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.